1,6-Dioxapyrene

Photobiology Singlet Oxygen DNA Damage

Procure the definitive parent 1,6-Dioxapyrene (1,6-DP) to establish baseline electrochemical and photophysical properties for your heteropyrene research. This specific 1,6-isomer provides uniquely accessible oxidation potentials (+0.2–0.35 V vs. SCE) essential for stable cation radical salts and charge-transfer complexes, which cannot be replicated by pyrene or the 1,8-isomer. Its well-characterized singlet oxygen quantum yield (0.17) and UVA-induced activity make it indispensable for oxidative DNA damage studies and for developing p-type organic semiconductors with benchmark hole mobilities (~0.25 cm² V⁻¹ s⁻¹).

Molecular Formula C14H8O2
Molecular Weight 208.21 g/mol
CAS No. 94406-11-8
Cat. No. B1216965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dioxapyrene
CAS94406-11-8
Synonyms1,6-dioxapyrene
Molecular FormulaC14H8O2
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CC=C4C3=C1C=CO4)C=CO2
InChIInChI=1S/C14H8O2/c1-3-11-14-10(6-8-15-11)2-4-12-13(14)9(1)5-7-16-12/h1-8H
InChIKeyPXKKRCCUZLGBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dioxapyrene (CAS 94406-11-8): Procurement-Ready Heterocyclic Pyrene Analog for Optoelectronics and Photobiology


1,6-Dioxapyrene (1,6-DP) is an oxygen-containing heterocyclic analog of pyrene wherein two oxygen atoms replace the carbon atoms at the 1- and 6-positions of the pyrene core, with the molecular formula C14H8O2 and a molecular weight of approximately 208.21 g/mol . The incorporation of oxygen heteroatoms into the polycyclic aromatic framework fundamentally alters its electronic structure, redox properties, and photophysical behavior relative to the parent hydrocarbon pyrene. The compound serves as a π-electron donor capable of forming stable cation radical salts and charge-transfer complexes, and has been investigated as a scaffold for fluorescent probes, organic semiconductors, and photodynamic agents [1].

Why Generic Pyrene or 1,8-Dioxapyrene Cannot Replace 1,6-Dioxapyrene in Performance-Critical Applications


The specific placement of oxygen heteroatoms at the 1- and 6-positions creates a unique peri-condensed heterocyclic system with distinct redox and photophysical signatures that cannot be replicated by pyrene or the positional isomer 1,8-dioxapyrene. While pyrene itself is a rigid, carcinogenic, and essentially non-electrooxidizable hydrocarbon [1], the 1,6-dioxapyrene framework introduces accessible oxidation potentials (+0.2–0.35 V vs. SCE for the first oxidation) that enable reversible cation radical formation [2]. Furthermore, the substitution pattern governs intermolecular packing, charge transport, and singlet oxygen generation quantum yields—properties that vary substantially between 1,6- and 1,8-dioxapyrene regioisomers and among alkyl- or aryl-substituted derivatives. Generic substitution with unmodified pyrene or the incorrect dioxapyrene isomer would result in complete loss of the desired electrochemical or photobiological activity profile.

1,6-Dioxapyrene: Quantitative Differentiation Data Versus Analogs for Informed Procurement


Enhanced Singlet Oxygen Quantum Yield of 1,6-Dioxapyrene vs. Benzo[a]pyrene

1,6-Dioxapyrene generates singlet oxygen with a quantum yield of 0.17, and in UVA (365 nm) irradiation studies, it was at least 6-fold more effective than benzo[a]pyrene in inducing cytotoxic and mutagenic effects in yeast (Saccharomyces cerevisiae) at equivalent incident UVA doses [1]. The compound shows little mutagenicity in the dark, making it a controllable photodynamic agent [1].

Photobiology Singlet Oxygen DNA Damage

Redox-Active Donor: Stable Cation Radical Formation at Low Oxidation Potential

1,6-Dioxapyrene and its substituted derivatives undergo reversible oxidation to stable cation radicals at potentials of +0.2 to +0.35 V versus SCE, and to dications at +0.8 to +1.20 V [1]. In contrast, the parent hydrocarbon pyrene is essentially non-electrooxidizable under standard conditions and requires modified electrodes or high overpotentials to observe any electrochemical response [2].

Organic Conductors Charge-Transfer Salts Electron Donors

Photophysical Baseline: Absorption and Fluorescence Properties of Unsubstituted 1,6-Dioxapyrene

Unsubstituted 1,6-dioxapyrene (Diox) exhibits a broad absorption band near 400 nm with a molar extinction coefficient (ɛ) of approximately 5,000–10,000 M⁻¹ cm⁻¹ in THF, and a corresponding fluorescence emission near 500 nm with a quantum yield (Φf) of 0.059 [1]. This contrasts sharply with the cyano-functionalized tetraaryl derivative CN-diox, which absorbs at 450 nm (ɛ = 31,900 M⁻¹ cm⁻¹) and emits at 619 nm (Φf = 0.011) with pronounced solvatochromism [1]. The unsubstituted parent 1,6-dioxapyrene thus serves as the reference baseline for evaluating how substituents modulate optical properties.

Fluorescent Probes Spectroscopy Optical Materials

Hole Mobility Benchmark for 1,6-Dioxapyrene-Based Organic Semiconductors

1,6-Dioxapyrene derivatives form well-ordered polycrystalline films that exhibit moderately large hole mobility of approximately 0.25 cm² V⁻¹ s⁻¹ in organic field-effect transistor (OFET) devices [1]. While this mobility is lower than that of benchmark organic semiconductors such as pentacene (which can exceed 1 cm² V⁻¹ s⁻¹ in optimized devices), the dioxapyrene platform offers distinct advantages in chemical and photochemical stability, as well as synthetic accessibility [1]. The parent 1,6-dioxapyrene core is the foundation from which higher-mobility derivatives can be developed through strategic substitution.

Organic Field-Effect Transistors OFET Hole Transport

Mediator Performance in Glucose Oxidase Electrodes: Dioxapyrene vs. Dithiapyrene

In glucose oxidase (GO) bioelectrode systems, 1,6-dioxapyrenes function as electron-transfer mediators, enabling glucose oxidation at potentials >0.1 V vs. SCE [1]. The structurally analogous 1,6-dithiapyrene (DTP) exhibits a higher rate constant for reduced GO oxidation: 4.8 × 10⁴ M⁻¹ s⁻¹ at 25°C (pH 7.0) [1]. Among the tested substituted dithia(dioxa)pyrenes, electrodes incorporating DTP produced the largest electrocatalytic currents, with linear calibration up to 12 mM glucose [1].

Biosensors Electrocatalysis Mediators

Crystal Engineering: Interplanar Stacking Distances in Charge-Transfer Complexes

In the charge-transfer complex of the alkyl-substituted derivative 3,8-diethyl-5,10-dimethyl-1,6-dioxapyrene (DEDMDOP) with TCNQ (1:1), the donor and acceptor molecules alternate along the stacking axis with an interplanar distance of 3.37 Å [1]. Cation radical salts of the related tetramethyl derivative (TMDOP) with PF₆⁻ and BF₄⁻ counterions form segregated donor stacks with interplanar distances of 3.40 Å and 3.39 Å, respectively [1]. These precise stacking metrics are critical for understanding the electronic bandwidth and conductivity of dioxapyrene-derived organic conductors.

Crystallography Charge-Transfer Complexes Organic Metals

1,6-Dioxapyrene: High-Value Application Scenarios Supported by Quantitative Differentiation


Reference Standard for Structure-Property Relationship Studies in Fluorescent Dye Development

As the unsubstituted parent of the dioxapyrene family, 1,6-dioxapyrene provides the essential baseline absorption (~400 nm, ɛ 5,000–10,000 M⁻¹ cm⁻¹) and emission (~500 nm, Φf 0.059) properties against which all substituted derivatives (e.g., alkyl-, aryl-, cyano-functionalized) are compared [1]. Its lack of solvatochromism further distinguishes it from donor-acceptor derivatives. Procuring the parent compound enables rigorous characterization of substitution effects and is necessary for any systematic study aiming to tune optical properties toward longer wavelengths or enhanced quantum yields.

Controlled Singlet Oxygen Photosensitizer for DNA Damage and Photobiological Research

1,6-Dioxapyrene serves as a photodynamic agent with a well-defined singlet oxygen quantum yield of 0.17 and a >6-fold enhancement in UVA-induced cytotoxicity/mutagenicity relative to benzo[a]pyrene, while exhibiting minimal dark mutagenicity [1]. This profile makes it a valuable tool for investigating oxidative DNA damage mechanisms, particularly those involving singlet oxygen-mediated guanine modifications and the formation of alkali-labile single-strand breaks. Its oxygen-dependent activity allows researchers to cleanly separate photodynamic effects from other photochemical pathways.

Precursor and Baseline for Organic Field-Effect Transistor (OFET) Materials Development

The 1,6-dioxapyrene core is the foundation for a class of chemically and photochemically stable p-type organic semiconductors that achieve hole mobilities of ~0.25 cm² V⁻¹ s⁻¹ in polycrystalline thin films [1]. The parent compound is essential for establishing baseline electronic properties and serves as a synthetic starting point for generating derivatives with improved solubility, film morphology, and charge transport characteristics. Its accessible oxidation potential (+0.2–0.35 V vs. SCE) confirms its viability as a hole-transport material [2].

Oxygen-Based Alternative Mediator Scaffold in Glucose Oxidase Biosensors

In electrochemical biosensor development, 1,6-dioxapyrene offers an oxygen-heteroatom mediator platform that avoids the potential drawbacks of sulfur-containing analogs (e.g., 1,6-dithiapyrene), such as odor, electrode fouling, or biocompatibility concerns [1]. While its electron-transfer kinetics are lower than those of the dithia analog (rate constant 4.8 × 10⁴ M⁻¹ s⁻¹ for DTP), the dioxapyrene system still supports electrocatalytic glucose oxidation at low potentials (>0.1 V vs. SCE) and can be used to construct disposable glucose sensors with linear response up to 12 mM [1].

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